n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine
Overview
Description
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is an organic compound with the molecular formula C6H9N5O2 and a molecular weight of 183.17 g/mol. It is a nitrogen-containing heterocyclic compound that has been studied extensively in recent years due to its versatile applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of N2,N2-dimethylpyrimidine-2,4-diamine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: N2,N2-Dimethyl-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of protein and enzyme interactions.
Drug Discovery: Utilized in the identification and synthesis of novel drug molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is not yet fully understood. it is believed to act as a proton donor, transferring a proton from the nitro group to the amine group. This proton transfer results in the formation of a positively charged nitrogen atom, which can then interact with other molecules in the vicinity. It is also thought to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Comparison with Similar Compounds
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N2,N2-Dimethylpyrimidine-2,4-diamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyrimidine-2,4-diamine: Lacks the dimethyl groups, which can affect its solubility and reactivity.
The presence of both the nitro and dimethyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-N,2-N-dimethyl-5-nitropyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-10(2)6-8-3-4(11(12)13)5(7)9-6/h3H,1-2H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIXYNSEBOBXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965229 | |
Record name | 6-Imino-N,N-dimethyl-5-nitro-1,6-dihydropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-84-4 | |
Record name | N2,N2-Dimethyl-5-nitro-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC81185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Imino-N,N-dimethyl-5-nitro-1,6-dihydropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80965229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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